molecular formula C34H38N4O8S B2362544 N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-74-7

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B2362544
CAS No.: 688061-74-7
M. Wt: 662.76
InChI Key: ZUXVZSMELCJLCI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C34H38N4O8S and its molecular weight is 662.76. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactivity Research into the synthesis of quinazolinone derivatives reveals diverse chemical reactivities and synthetic pathways that could be relevant for the compound . Phillips and Castle (1980) explored the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates with similar structural features, indicating potential methodologies for synthesizing related compounds (Phillips & Castle, 1980). These synthetic routes could offer insights into producing the specified compound and related derivatives, potentially useful in medicinal chemistry or as intermediates in organic synthesis.

Biological Activities and Therapeutic Potential Quinazolinone and its derivatives have been extensively studied for their biological activities, providing a basis for investigating the therapeutic potential of related compounds. For example, Patel et al. (2010) synthesized quinazolin-4(3H)ones with reported antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2010). Similarly, Alagarsamy et al. (2011) investigated novel quinazolinones for analgesic and anti-inflammatory activities, indicating the compound's potential in pain and inflammation management (Alagarsamy et al., 2011).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O8S/c1-42-24-11-9-23(10-12-24)36-32(40)20-47-34-37-26-19-30-29(45-21-46-30)18-25(26)33(41)38(34)16-6-4-5-7-31(39)35-15-14-22-8-13-27(43-2)28(17-22)44-3/h8-13,17-19H,4-7,14-16,20-21H2,1-3H3,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVZSMELCJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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